![molecular formula C13H15N3O2S2 B3386630 2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid CAS No. 743457-06-9](/img/structure/B3386630.png)
2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid
説明
This compound, also known as 2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid, is a product used for proteomics research . Its molecular formula is C13H15N3O2S2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the use of strong dehydrating agents such as Eaton’s reagent, polyphosphoric acid, or phosphorus pentoxide . The reaction mixture is typically stirred at room temperature for a period of time, followed by additional stirring at higher temperatures .Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a propanoic acid group via a sulfanyl linkage. The thiadiazole ring is further substituted with a 3,5-dimethylphenylamino group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.41 g/mol . Other physical and chemical properties were not found in the search results.科学的研究の応用
Organic Synthesis
The compound can be used as a building block in organic synthesis . The 3,5-dimethylphenyl group can participate in various reactions, including Suzuki coupling reactions , which are widely used in the synthesis of complex organic molecules.
Extraction of Sugars
The 3,5-dimethylphenyl group can also be used as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Preparation of Penultimate Methyl Ester
The compound can be used to prepare penultimate methyl ester . This could be useful in the synthesis of various pharmaceuticals and other bioactive compounds.
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms.
5. Synthesis of Pharmacologically Active Decorated Diazines The compound contains a 1,3,4-thiadiazol-2-yl group, which is a type of diazine . Diazines are reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antihypertensive, antituberculostatic, anticonvulsant, and antiaggressive activities . Therefore, this compound could be used to synthesize various pharmacologically active decorated diazines.
Catalytic Protodeboronation
The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation .
作用機序
将来の方向性
特性
IUPAC Name |
2-[[5-(3,5-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-7-4-8(2)6-10(5-7)14-12-15-16-13(20-12)19-9(3)11(17)18/h4-6,9H,1-3H3,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZVLJAYWWDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN=C(S2)SC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143807 | |
| Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid | |
CAS RN |
743457-06-9 | |
| Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743457-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




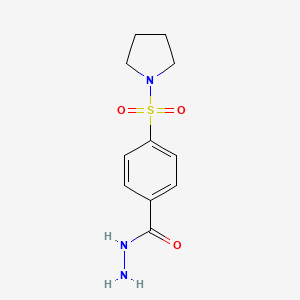
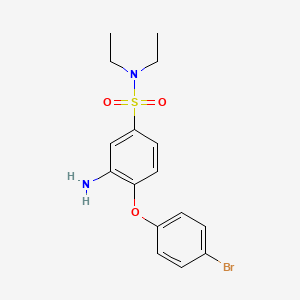
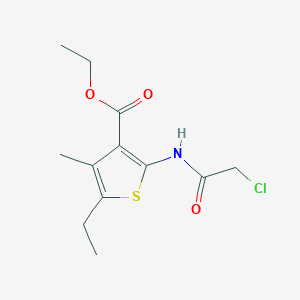
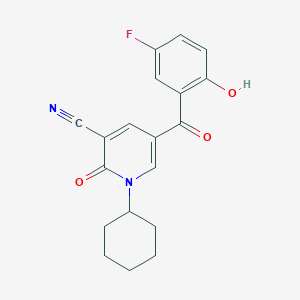
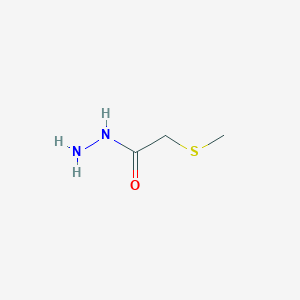
![1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B3386621.png)
![7-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3386625.png)
![4-[3-(Chloromethyl)benzenesulfonyl]morpholine](/img/structure/B3386629.png)
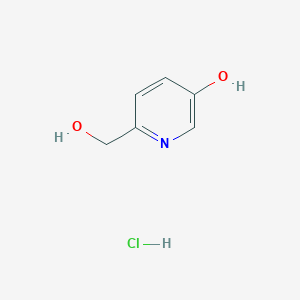
![1-[2-(Difluoromethoxy)phenyl]piperazine](/img/structure/B3386641.png)
![4-[(Boc-amino)methyl]-3-fluoro-benzoic acid](/img/structure/B3386644.png)
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B3386652.png)
